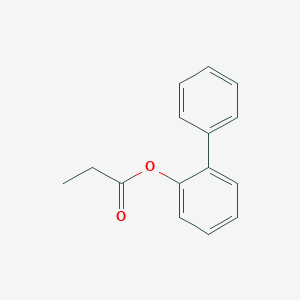

(2-Phenylphenyl) propanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54074-17-8 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2-phenylphenyl) propanoate |

InChI |

InChI=1S/C15H14O2/c1-2-15(16)17-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChI Key |

HPTNBOLRFMQMMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=CC=CC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Phenylphenyl Propanoate

Hydrolytic Reaction Mechanisms of the Ester Group

The hydrolysis of the ester functional group in (2-Phenylphenyl) propanoate can be catalyzed by either acid or base, proceeding through distinct mechanistic pathways. These reactions involve the cleavage of the ester linkage to yield propanoic acid and 2-phenylphenol (B1666276).

Under acidic conditions, the hydrolysis of esters typically proceeds via two primary mechanisms: the bimolecular acyl-oxygen cleavage (AAC2) and the unimolecular alkyl-oxygen cleavage (AAL1).

The AAC2 mechanism is the most common pathway for the acid-catalyzed hydrolysis of esters. It is a bimolecular process involving the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group (the 2-phenylphenoxide group). This converts the 2-phenylphenoxide into a better leaving group, 2-phenylphenol.

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the neutral 2-phenylphenol molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield propanoic acid and regenerate the acid catalyst.

All steps in the AAC2 mechanism are reversible. The reaction is typically driven to completion by using a large excess of water.

The AAL1 mechanism , or unimolecular alkyl-oxygen cleavage, is less common and generally occurs only when the alkyl group of the ester can form a stable carbocation. For this compound, the "alkyl" group is the 2-phenylphenyl moiety. Cleavage of the alkyl-oxygen bond would require the formation of a 2-phenylphenyl cation. While aryl cations are generally unstable, the potential for resonance stabilization across the biphenyl (B1667301) system could be considered. However, the AAC2 pathway is generally favored for esters of primary and secondary alcohols, as well as phenols. The AAL1 mechanism becomes more significant for esters of tertiary alcohols or other alcohols that can form highly stabilized carbocations. Given the nature of the 2-phenylphenyl group, the AAL1 mechanism is considered less likely than the AAC2 mechanism under typical acid-catalyzed hydrolysis conditions.

The hydrolysis of esters in the presence of a base, often referred to as saponification, is a very common and generally irreversible process. For this compound, this reaction proceeds through the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

The steps of the BAC2 mechanism are as follows:

Nucleophilic attack by hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-phenylphenoxide anion as the leaving group.

Acid-base reaction: The 2-phenylphenoxide anion is a stronger base than the propanoate anion. Therefore, an irreversible acid-base reaction occurs where the 2-phenylphenoxide deprotonates the newly formed propanoic acid to yield 2-phenylphenol and the propanoate salt. This final deprotonation step drives the reaction to completion, making base-catalyzed hydrolysis effectively irreversible.

This irreversibility is a key advantage of base-catalyzed ester hydrolysis over the acid-catalyzed counterpart.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The carbonyl carbon of this compound is an electrophilic center that can undergo nucleophilic acyl substitution with a variety of nucleophiles other than water. This class of reactions is fundamental to the interconversion of carboxylic acid derivatives.

This compound can react with various nucleophiles, leading to the substitution of the 2-phenylphenoxide group.

Reaction with Alcohols (Alcoholysis): In the presence of an acid or base catalyst, this compound can react with another alcohol (R'-OH) in a process called transesterification. This reaction results in the formation of a new ester (propyl R'-oate) and 2-phenylphenol. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and the position of the equilibrium can be controlled by the relative concentrations of the reactants and products.

Reaction with Amines (Aminolysis): The reaction of this compound with ammonia (B1221849) or a primary or secondary amine yields a propanamide. This reaction, known as aminolysis, typically does not require a catalyst as amines are generally more nucleophilic than alcohols or water. The reaction proceeds via the standard nucleophilic acyl substitution mechanism, involving the attack of the amine on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the 2-phenylphenoxide leaving group.

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. Esters, such as this compound, are moderately reactive in this series.

The rate and equilibrium position of nucleophilic acyl substitution reactions of this compound are influenced by several kinetic and thermodynamic factors.

Kinetics: The rate of nucleophilic acyl substitution is dependent on:

The nucleophilicity of the attacking species: Stronger nucleophiles (like amines) react faster than weaker ones (like alcohols).

The electrophilicity of the carbonyl carbon: This can be enhanced by acid catalysis, which protonates the carbonyl oxygen.

The stability of the leaving group: The 2-phenylphenoxide ion is a relatively good leaving group due to the ability of the phenoxide oxygen's negative charge to be delocalized into the aromatic ring system. The presence of the second phenyl ring can further influence this stability.

Steric hindrance: The bulky 2-phenylphenyl group may sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing the reaction rate compared to less hindered esters.

Representative Kinetic Data for Base-Catalyzed Hydrolysis of Substituted Phenyl Benzoates

| Substituent on Phenyl Group | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate |

|---|---|---|

| p-NO₂ | 15.8 | 11.3 |

| m-NO₂ | 10.0 | 7.1 |

| p-Cl | 3.16 | 2.2 |

| H | 1.4 | 1.0 |

| p-CH₃ | 0.89 | 0.64 |

| p-OCH₃ | 0.50 | 0.36 |

Note: This data is for substituted phenyl benzoates and serves to illustrate the electronic effects on the hydrolysis rate. The actual rates for this compound would also be influenced by the steric and electronic properties of the ortho-phenyl substituent.

Thermodynamics: The position of the equilibrium in a nucleophilic acyl substitution reaction is determined by the relative stability of the reactants and products. A general principle is that the reaction will favor the formation of the weaker base. In the reaction of an ester with an amine, for example, the products are an amide and an alcohol. Since alkoxides are stronger bases than amines, the equilibrium lies in favor of the amide and alcohol products.

Transformations Involving the 2-Phenylphenyl Aromatic System

The 2-phenylphenyl (or 2-biphenyl) moiety of this compound is an aromatic system that can undergo various chemical transformations, particularly electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the presence of the propanoate ester group.

The ester group, being attached via an oxygen atom, has two opposing electronic effects on the aromatic ring to which it is directly bonded (the first phenyl ring):

Inductive Effect: The electronegative oxygen atom withdraws electron density from the aromatic ring through the sigma bond, which is a deactivating effect.

Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic ring, donating electron density. This is an activating effect.

The second phenyl ring is also subject to electrophilic attack. The first phenyl ring acts as a substituent on the second. A phenyl group is also an activating, ortho, para-directing group. Thus, electrophilic substitution on the second ring would be directed to its ortho and para positions.

Common electrophilic aromatic substitution reactions that could be performed on the 2-phenylphenyl system include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst.

It is important to note that the conditions for these reactions must be chosen carefully to avoid hydrolysis of the ester group.

Furthermore, the biphenyl structure can participate in other reactions, such as Suzuki-Miyaura coupling . While this reaction is typically used to form biphenyls, it can also be employed to further functionalize an existing biphenyl system if a suitable leaving group (like a halogen) is present on one of the rings. Oxidation reactions could also potentially target the biphenyl system, leading to ring cleavage or the formation of hydroxylated products under specific conditions.

Electrophilic Aromatic Substitution Reactions on Biphenyl Moieties

The biphenyl moiety of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E⁺) on the electron-rich π system of one of the aromatic rings to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. wikipedia.org The regioselectivity and rate of these reactions are significantly influenced by the directing effects of the substituents already present on the biphenyl core. wikipedia.orglumenlearning.com

In this compound, two key substituents govern the position of electrophilic attack:

The Phenyl Group (-C₆H₅): Attached to Ring A (the phenyl ring bearing the propanoate group), the second phenyl group (Ring B) acts as an activating, ortho-, para-director for electrophilic attack on Ring A. This is due to its ability to donate electron density via resonance, which stabilizes the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions. pearson.com

The Propanoate Group (-OCOC₂H₅): This ester group, attached to Ring A, is also an activating, ortho-, para-director. The lone pairs on the phenolic oxygen can be donated to the aromatic ring through resonance, thereby stabilizing the sigma complex formed during ortho or para attack.

Considering the combined influence of these groups, electrophilic attack is predicted to occur on Ring A, which is activated by both the phenyl and the propanoate substituents. The substitution will be directed to the positions ortho and para relative to the propanoate group. Steric hindrance from the adjacent phenyl group may influence the ratio of ortho to para products. Ring B is comparatively less activated and would only undergo substitution under more forcing conditions.

Common electrophilic aromatic substitution reactions applicable to this moiety include:

Nitration: Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which acts as the electrophile. google.comgoogle.comresearchgate.net

Halogenation: Reactions with Cl₂, Br₂, or I₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) generate the corresponding halonium ion equivalent for substitution. rsc.orgmasterorganicchemistry.com

Friedel-Crafts Acylation: The reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like AlCl₃ introduces an acyl group. nih.gov

The expected outcomes of these reactions are summarized in the table below.

| Reaction | Reagents | Electrophile (E⁺) | Expected Major Products (Substitution on Ring A) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro-2-phenylphenyl propanoate and 6-Nitro-2-phenylphenyl propanoate |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 4-Bromo-2-phenylphenyl propanoate and 6-Bromo-2-phenylphenyl propanoate |

| Acylation | RCOCl / AlCl₃ | RCO⁺ | 4-Acyl-2-phenylphenyl propanoate and 6-Acyl-2-phenylphenyl propanoate |

Oxidative and Reductive Processes Affecting the Aromatic Rings

The aromatic rings of the biphenyl core in this compound can undergo both oxidation and reduction, typically requiring potent reagents due to the inherent stability of the aromatic system. stackexchange.com

Oxidative Processes: Strong oxidizing agents can cleave the aromatic rings.

Ozonolysis: Reaction with ozone (O₃) followed by an appropriate workup can lead to the cleavage of the C=C bonds within the aromatic rings. wikipedia.orgorganic-chemistry.org The ozonolysis of biphenyl itself has been shown to yield benzoic acid, indicating the cleavage of one of the rings. rsc.org For this compound, such a reaction would be expected to degrade the biphenyl structure into various carboxylic acid fragments. The specific products would depend on which ring is attacked and the extent of the reaction.

Permanganate (B83412) Oxidation: Hot, alkaline potassium permanganate (KMnO₄) is a powerful oxidizing agent. While benzene (B151609) rings themselves are generally resistant, substituted biphenyls can be oxidized. stackexchange.comlibretexts.org The reaction can be complex, but under harsh conditions, it can lead to the breakdown of the aromatic system. researchgate.netmasterorganicchemistry.comlibretexts.org

Reductive Processes: Reduction of the aromatic rings diminishes or eliminates the aromaticity, yielding cyclohexyl derivatives.

Catalytic Hydrogenation: This process involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as rhodium (Rh), ruthenium (Ru), or platinum (Pt). acs.org The catalytic hydrogenation of biphenyl can yield cyclohexylbenzene (B7769038) and, upon complete reduction, bicyclohexyl. researchgate.netresearchgate.netacs.orgelsevierpure.com Applying this to this compound would likely reduce one or both aromatic rings, depending on the reaction conditions (temperature, pressure, catalyst, and reaction time), to form cyclohexylphenyl or dicyclohexyl derivatives.

Birch Reduction: This dissolving-metal reduction uses an alkali metal (like Li, Na, or K) in liquid ammonia with an alcohol as a proton source. researchgate.netdrpress.org It typically reduces one of the aromatic rings to a non-conjugated 1,4-cyclohexadiene (B1204751) derivative. nsf.govthieme-connect.com The regioselectivity of the reduction is influenced by the electronic nature of the substituents on the ring. For this compound, the ring bearing the electron-donating propanoate group would be less readily reduced than the unsubstituted phenyl ring.

| Process | Typical Reagents | General Outcome on Biphenyl Moiety |

| Ozonolysis | 1. O₃2. Oxidative or Reductive Workup | Cleavage of one or both aromatic rings to form carboxylic acids. rsc.org |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Rh/C, Ru/C, Pt) | Saturation of one or both rings to form cyclohexyl derivatives. researchgate.net |

| Birch Reduction | Na or Li, NH₃ (l), ROH | Reduction of one ring to a 1,4-cyclohexadiene. nsf.gov |

Rearrangement Reactions

Aryl esters like this compound are known to undergo characteristic rearrangement reactions, most notably the Fries rearrangement and its photochemical variant. These reactions involve the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring.

Fries Rearrangement: This reaction involves heating the aryl ester in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃, TiCl₄). sigmaaldrich.combyjus.comorganic-chemistry.org The mechanism is believed to proceed through the generation of an acylium carbocation (C₂H₅CO⁺), which then acts as an electrophile and attacks the activated aromatic ring (Ring A) in an electrophilic aromatic substitution. byjus.comwikipedia.orgvedantu.com The reaction yields a mixture of ortho- and para-hydroxy aryl ketones. The product distribution is often temperature-dependent; lower temperatures tend to favor the para-product, while higher temperatures favor the ortho-product. byjus.comwikipedia.org For this compound, the rearrangement would produce 3-propionyl-2-phenylphenol (ortho-migration) and 5-propionyl-2-phenylphenol (para-migration).

Photo-Fries Rearrangement: This rearrangement is initiated by ultraviolet (UV) light and does not require a catalyst. wikipedia.orgslideshare.net The mechanism is distinct from the thermal Fries rearrangement and proceeds via a free-radical pathway. vedantu.com Upon irradiation, the ester undergoes homolytic cleavage of the oxygen-acyl bond, forming a phenoxy radical and an acyl radical within a "solvent cage." slideshare.net These radicals can then recombine at the ortho or para positions of the aromatic ring to yield the corresponding hydroxy aryl ketones after tautomerization. barbatti.orgunipv.it This method can be advantageous for substrates that are sensitive to the harsh, acidic conditions of the traditional Fries rearrangement. wikipedia.org

| Rearrangement Reaction | Conditions | Key Intermediate | Products from this compound |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | Acylium Carbocation [C₂H₅CO]⁺ wikipedia.org | 3-Propionyl-2-phenylphenol (ortho) and 5-Propionyl-2-phenylphenol (para) |

| Photo-Fries Rearrangement | UV Light | Radical Pair (Phenoxy and Acyl radicals) slideshare.net | 3-Propionyl-2-phenylphenol (ortho) and 5-Propionyl-2-phenylphenol (para) |

Advanced Spectroscopic and Chromatographic Analysis of 2 Phenylphenyl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For (2-Phenylphenyl) propanoate, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its covalent framework and spatial arrangement.

Multi-dimensional NMR techniques are indispensable for assigning the proton (¹H) and carbon (¹³C) signals, especially in a molecule like this compound with a complex aromatic region.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net In the spectrum of this compound, a distinct cross-peak would be observed between the methylene (B1212753) protons (-CH2-) and the methyl protons (-CH3) of the propanoate chain, confirming their connectivity within the ethyl group attached to the carbonyl. The complex coupling patterns within the two phenyl rings would also yield a network of correlations, aiding in the assignment of adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.educolumbia.edu This is crucial for assigning the carbon signals. For instance, the signals for the aliphatic -CH2- and -CH3 protons would show direct correlations to their respective carbon signals in the upfield region of the ¹³C spectrum. Similarly, each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together the molecular structure. columbia.eduscience.gov Key HMBC correlations for this compound would include:

A correlation from the methylene (-CH2-) protons of the propanoate group to the carbonyl carbon (C=O), confirming the structure of the propionyl moiety.

Correlations from the protons on the ester-linked phenyl ring to the carbonyl carbon.

Correlations between protons on one phenyl ring and carbons on the other, confirming the biphenyl (B1667301) linkage.

The expected chemical shift ranges for the key nuclei in this compound are summarized in the table below.

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Rationale |

| Methyl | ¹H | 1.0 - 1.3 | Aliphatic -CH3 adjacent to a methylene group. |

| Methylene | ¹H | 2.3 - 2.6 | Aliphatic -CH2- adjacent to a carbonyl group. |

| Aromatic | ¹H | 7.0 - 8.0 | Protons on the biphenyl ring system. |

| Methyl | ¹³C | 9 - 15 | Aliphatic -CH3 carbon. |

| Methylene | ¹³C | 27 - 32 | Aliphatic -CH2- carbon adjacent to a carbonyl. |

| Aromatic | ¹³C | 115 - 155 | Carbons of the two phenyl rings, including substituted carbons. |

| Carbonyl | ¹³C | 170 - 175 | Ester carbonyl carbon. |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

While solution-state NMR reveals the structure of individual molecules, solid-state NMR (ssNMR) provides insights into the structure and dynamics in the solid phase. For biphenyl-containing compounds, ¹³C ssNMR is particularly powerful for studying the molecular conformation, such as the torsional or dihedral angle between the two phenyl rings. researcher.liferesearchgate.net The chemical shifts of the biphenyl carbons, particularly C1, C2, and C6, are sensitive to this angle. researcher.life By analyzing the chemical shift anisotropy (CSA) tensors, which are averaged out in solution, ssNMR can provide detailed information about the molecular packing and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Studies

Mass spectrometry is a key technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. The molecular formula for this compound is C15H14O2. HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas, providing strong evidence for the compound's identity. Non-targeted screening workflows using techniques like gas chromatography coupled with HRMS are increasingly used to identify and characterize such compounds in complex biological or environmental samples. nih.govnih.gov

| Property | Value |

| Molecular Formula | C15H14O2 |

| Nominal Mass | 226 u |

| Monoisotopic Mass | 226.0994 u |

Table 2: Molecular Weight and Mass Data for this compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique is crucial for elucidating the structure of the molecule by piecing together its components. The fragmentation of esters and aromatic compounds follows predictable pathways. thieme-connect.delibretexts.org

For this compound, the electron ionization (EI) MS/MS spectrum would likely exhibit the following key fragmentation pathways:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a propionyl cation ([CH3CH2CO]⁺) at m/z 57.

Loss of the Acyl Group: Cleavage of the ester C-O bond, resulting in the formation of a 2-phenylphenol (B1666276) radical cation at m/z 170.

McLafferty Rearrangement: While less common for this specific structure, a rearrangement could potentially occur.

Fragmentation of the Biphenyl Moiety: The ion at m/z 170 could further fragment. The phenyl radical cation (m/z 77) is a common fragment in the mass spectra of aromatic compounds. stackexchange.com Further fragmentation of the phenyl ring can lead to the loss of acetylene (B1199291) (C2H2), producing an ion at m/z 51. stackexchange.com

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 226 | [C15H14O2]⁺• | C15H14O2 | Molecular Ion |

| 170 | [C12H10O]⁺• | C12H10O | Loss of propionyl radical ([M - C3H4O]⁺•) |

| 169 | [C12H9O]⁺ | C12H9O | Loss of H from m/z 170 |

| 152 | [C12H8]⁺• | C12H8 | Loss of H2O from m/z 170 (rearrangement) |

| 77 | [C6H5]⁺ | C6H5 | Phenyl cation |

| 57 | [C3H5O]⁺ | C3H5O | Propionyl cation |

| 51 | [C4H3]⁺ | C4H3 | Loss of acetylene from phenyl cation (m/z 77) |

Table 3: Plausible Mass Fragments of this compound in EI-MS.

Advanced Chromatographic Separation Techniques

Chromatography is essential for the isolation and purification of this compound and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their polarity. For an aromatic ester like this compound, both normal-phase (with a polar stationary phase and nonpolar mobile phase) and reverse-phase (with a nonpolar stationary phase and polar mobile phase) HPLC could be employed. Method development would optimize solvent composition, flow rate, and column type to achieve baseline separation from impurities or related compounds. Chiral HPLC could be used for the separation of enantiomers of related chiral propionate (B1217596) esters. sioc-journal.cnresearchgate.net

Gas Chromatography (GC): Given its likely volatility, GC is also a suitable technique for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification. The use of high-resolution capillary columns would be necessary to separate it from isomeric compounds. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a standardized value used for compound identification in GC.

The choice between HPLC and GC would depend on the sample matrix, the required sensitivity, and whether derivatization is desirable. For complex mixtures, two-dimensional techniques like GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) offer superior resolving power and are used for comprehensive non-targeted analysis.

Gas Chromatography (GC) Method Development

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a GC method focuses on optimizing separation efficiency, peak resolution, and analysis time.

A crucial first step is the selection of an appropriate capillary column. For a compound with both phenyl and propanoate moieties, a stationary phase of intermediate polarity, such as a 5% phenyl methyl siloxane, is often a suitable choice. nih.gov This type of stationary phase provides a good balance of dispersive and dipole-dipole interactions, facilitating effective separation from potential impurities or matrix components. nih.gov

Method optimization involves careful adjustment of several parameters. The oven temperature program is critical; a typical approach starts at a lower temperature to separate volatile components, followed by a controlled ramp up to a higher temperature to elute the target analyte and any less volatile compounds. thepharmajournal.com The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. kuleuven.be Helium is commonly used as the carrier gas due to its inertness and efficiency, with a constant flow rate ensuring reproducible retention times. kuleuven.be A flame ionization detector (FID) is generally employed for quantitative analysis due to its high sensitivity for organic compounds and wide linear range.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film) | Provides appropriate polarity for separation of aromatic esters. |

| Carrier Gas | Helium | Inert, provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times and optimal separation. |

| Inlet Temperature | 250 °C | Ensures rapid and complete sample vaporization. |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace analysis. |

| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 10 min) | Separates compounds based on boiling points and interactions with the stationary phase. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity and a wide linear range for quantification. |

| Detector Temp. | 300 °C | Prevents condensation of analytes exiting the column. |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

For non-volatile derivatives or when analyzing complex matrices, HPLC and UPLC are the preferred chromatographic techniques. These methods offer high resolution, sensitivity, and versatility. arabjchem.org Method development typically focuses on reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.

The choice of stationary phase is critical for achieving the desired selectivity. lcms.cz A C18 (octadecylsilane) column is a common starting point due to its versatility and hydrophobicity. arabjchem.org For aromatic compounds like this compound, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the analyte. qub.ac.uk

The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to control the retention and resolution of the analyte. arabjchem.orglcms.cz An isocratic elution (constant mobile phase composition) can be used for simple mixtures, while a gradient elution (composition changes over time) is necessary for complex samples to ensure adequate separation of all components within a reasonable timeframe. lcms.cz Detection is commonly performed using a photodiode array (PDA) detector, set at a wavelength where the aromatic rings of the analyte exhibit strong absorbance, such as around 210 nm. arabjchem.org

UPLC, which utilizes smaller particle size columns (typically <2 µm), offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. arabjchem.org

Table 2: Typical HPLC/UPLC Method Parameters for this compound

| Parameter | HPLC Condition | UPLC Condition |

|---|---|---|

| Column | C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | Acquity BEH C18 (e.g., 2.1 x 150 mm, 1.7 µm) arabjchem.org |

| Mobile Phase | A: Water; B: Acetonitrile | A: Water; B: Acetonitrile |

| Elution Mode | Isocratic (e.g., 70:30 ACN:H₂O) or Gradient | Gradient (e.g., 5% to 95% B over 10 min) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min sciex.com |

| Column Temp. | 30 °C arabjchem.org | 40 °C |

| Injection Vol. | 10 µL | 2 µL arabjchem.orgsciex.com |

| Detector | PDA/UV-Vis | PDA/UV-Vis |

| Wavelength | 210 nm arabjchem.org | 210 nm |

Hyphenated Analytical Systems (e.g., GC-MS, LC-MS/MS)

Hyphenating chromatographic systems with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, offering definitive structural identification and high sensitivity. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile and semi-volatile organic compounds. gcms.cz In a typical GC-MS analysis of this compound, the separated analyte exiting the GC column is introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing fragmentation in a predictable and reproducible manner. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint that can be compared against spectral libraries like the NIST database for positive identification. thepharmajournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for analyzing compounds that are not amenable to GC. labmedica.com For this compound, this would involve coupling an HPLC or UPLC system to a mass spectrometer. sciex.com Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate molecular ions from the eluent. labmedica.com For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed, often in Multiple Reaction Monitoring (MRM) mode. labmedica.com In MRM, a specific precursor ion (e.g., the molecular ion of the analyte) is selected, fragmented, and one or more specific product ions are monitored, drastically reducing chemical noise and improving limits of detection. mdpi.com

Table 3: Mass Spectrometry Parameters for Hyphenated Systems

| Technique | Parameter | Typical Setting |

|---|---|---|

| GC-MS | Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Analyzer | Quadrupole | |

| Scan Range | 40-500 amu | |

| Ion Source Temp. | 230 °C jppres.com | |

| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Mass Analyzer | Triple Quadrupole (QqQ) or QTRAP labmedica.com | |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. sciepub.com An FT-IR spectrum provides a unique fingerprint based on the molecule's functional groups. sciepub.com For this compound, the spectrum is dominated by characteristic absorptions corresponding to the ester functional group and the aromatic rings.

The most prominent peak is expected to be the carbonyl (C=O) stretching vibration of the ester, which typically appears as a strong, sharp band in the region of 1730-1750 cm⁻¹. The exact position is influenced by the electronic effects of the attached phenyl groups. Other key vibrations include the C-O stretching modes of the ester group, which appear in the 1300-1100 cm⁻¹ region. nih.gov Vibrations associated with the two phenyl rings include C=C stretching bands in the 1600-1450 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. nih.gov Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 4: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2980-2850 | C-H Stretch | Aliphatic (Propanoate chain) | Medium-Weak |

| 1750-1730 | C=O Stretch | Ester Carbonyl | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Variable |

| 1300-1150 | C-O Stretch | Ester (Aryl-O) | Strong |

| 1150-1000 | C-O Stretch | Ester (O-Alkyl) | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. researchgate.net While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. researchgate.net This makes it particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be highly sensitive to the vibrations of the aromatic rings. The symmetric "ring breathing" mode of the phenyl groups would produce a particularly strong and characteristic Raman signal. The C=C stretching vibrations within the rings are also strong Raman scatterers. nih.gov While the carbonyl (C=O) stretch is visible in Raman, it is typically weaker than in the IR spectrum. Conversely, the C-C backbone of the propanoate chain may be more readily observed. This complementary information allows for a more complete vibrational assignment and a highly specific molecular fingerprint, useful for structural confirmation and differentiation from isomers. psu.edu

Table 5: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3050 | C-H Stretch | Aromatic | Strong |

| ~1600 | C=C Stretch | Aromatic Ring | Strong |

| ~1730 | C=O Stretch | Ester Carbonyl | Weak-Medium |

| ~1000 | Ring Breathing | Aromatic Ring | Very Strong |

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" without resorting to speculation or including data from unrelated molecules, which would violate the core requirements of the prompt.

Theoretical and Computational Chemistry Studies of 2 Phenylphenyl Propanoate

Prediction and Interpretation of Spectroscopic Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of (2-Phenylphenyl) propanoate, which can aid in the interpretation of experimental data.

Computational NMR Chemical Shift and Coupling Constant Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are essential for the structural elucidation of this compound. These calculations are typically performed using density functional theory (DFT).

The predicted ¹H NMR chemical shifts for this compound are influenced by the electronic environment of each proton. Protons on the phenyl rings are expected to appear in the aromatic region (typically 7.0-8.0 ppm), with their exact shifts depending on their position relative to the ester group and the other phenyl ring. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propanoate group will appear in the aliphatic region, with the methylene protons being deshielded due to their proximity to the carbonyl group.

Similarly, ¹³C NMR chemical shifts can be predicted. The carbonyl carbon of the ester is expected to have the largest chemical shift. The carbons of the two phenyl rings will have distinct shifts based on their connectivity and electronic environment.

Spin-spin coupling constants (J-values) provide information about the connectivity of atoms. For this compound, the coupling between the methylene and methyl protons of the propanoate group would be a characteristic feature.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | 1.15 | Triplet | 7.5 |

| CH₂ | 2.40 | Quartet | 7.5 |

| Aromatic H | 7.20-7.60 | Multiplet | - |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| CH₃ | 9.2 |

| CH₂ | 27.8 |

| Aromatic C | 121.0-151.0 |

| C=O | 173.5 |

Vibrational Frequency Calculations for IR and Raman Spectra

Computational methods can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands.

Key vibrational modes for this molecule include the C=O stretching of the ester group, which is expected to be a strong band in the IR spectrum. Other significant vibrations include the C-O stretching of the ester, C-H stretching of the aromatic and aliphatic groups, and various bending and out-of-plane vibrations of the phenyl rings.

Interactive Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1730-1750 |

| C-O (Ester) | Stretching | 1150-1250 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2980 |

| Phenyl Ring | C=C Stretching | 1450-1600 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of this compound and its interactions with its environment over time.

Studies on Solvation Effects and Solution-Phase Conformations

The solvation shell around the molecule can also be analyzed to understand the specific interactions between the solute and solvent molecules. This includes the formation of hydrogen bonds (if applicable with the solvent) and van der Waals interactions.

Self-Assembly and Crystal Packing Investigations

In the solid state, this compound molecules will arrange themselves into a crystal lattice. MD simulations can be employed to predict the most stable crystal packing arrangement. These simulations explore how intermolecular forces, such as π-π stacking interactions between the phenyl rings and dipole-dipole interactions of the ester groups, govern the self-assembly process.

By simulating the crystallization process, researchers can gain insights into the resulting crystal morphology and properties. Understanding the crystal packing is crucial as it can influence physical properties such as melting point, solubility, and bioavailability. The simulations can identify the dominant intermolecular interactions that stabilize the crystal structure.

Research Applications and Emerging Fields for 2 Phenylphenyl Propanoate

Role as an Intermediate in Multi-Step Organic Synthesis

Biphenyl (B1667301) esters, the class of molecules to which (2-Phenylphenyl) propanoate belongs, are recognized as crucial building blocks and precursors in the synthesis of more complex molecules. researchgate.net Their structural motif is found in a wide array of compounds with significant applications, ranging from pharmaceuticals to advanced materials. researchgate.netrsc.org

Research has focused on strategies for the efficient and selective synthesis of biphenyl esters. One notable approach is a biomimetic strategy that combines iron(III)-catalyzed oxidative coupling to form the biphenyl core, followed by selective hydrolysis using lipase (B570770) biocatalysts. researchgate.netbohrium.com This method allows for the controlled synthesis of unsymmetric biphenyl esters under mild, environmentally friendly conditions. researchgate.netbohrium.com The ability to selectively functionalize the biphenyl scaffold makes these esters versatile intermediates, enabling the generation of tailored molecules for specific biological or technical purposes. researchgate.net While the broader class of biphenyl esters is well-established in this role, specific documented examples detailing this compound as a discrete intermediate in a multi-step synthesis are not extensively covered in the reviewed literature.

Materials Science Applications and Advanced Materials Development

The unique structure of phenylphenyl propanoates makes them attractive candidates for the development of advanced materials with tailored properties.

The biphenyl moiety is a well-established mesogen, a fundamental component in molecules that can form liquid crystal phases. googleapis.com The rigidity of the biphenyl unit contributes to the anisotropic molecular shape necessary for the formation of ordered, yet fluid, mesophases such as nematic and smectic phases. googleapis.comechemi.com

Specifically, the related isomer (4-Phenylphenyl) propanoate is documented to exhibit a liquid crystalline phase. niph.go.jp This property is a direct consequence of its molecular structure, which combines the rigid biphenyl core with a flexible alkyl chain from the propanoate group. The synthesis of liquid crystals often involves blending different cyanobiphenyl and ester constituents to achieve desired properties like a broad nematic temperature range and low actuation voltages for display applications. mdpi.com The study of molecules like this compound is therefore crucial for discovering new materials for optoelectronics, sensors, and advanced display technologies. google.com

Table 1: Experimental Property of (4-Phenylphenyl) propanoate

| Property | Value/Observation |

|---|---|

| Liquid Crystalline Phase | Documented |

Source: PubChem CID 252568 niph.go.jp

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. For biphenyl-containing molecules, π-π stacking interactions between the aromatic rings are a significant driving force in their self-assembly. googleapis.com These non-covalent interactions can lead to the formation of highly ordered supramolecular structures.

While specific crystallographic studies detailing the molecular packing of this compound were not identified in the surveyed literature, the principles governing similar aromatic esters suggest that its solid-state structure would be heavily influenced by the interplay between van der Waals forces from the alkyl chains and the aforementioned π-π stacking of the biphenyl units. Understanding these packing motifs is essential for crystal engineering and designing materials with specific electronic or optical properties.

The integration of biphenyl units into polymer backbones is a common strategy to enhance their thermal stability, mechanical strength, and create liquid crystalline polymers (LCPs). ntu.edu.tw The rigid biphenyl fragment reduces the segmental mobility of polymer chains, leading to higher glass transition temperatures. ntu.edu.tw For instance, copolyesters containing 4′-hydroxy-biphenyl-4-carboxylic acid have been shown to form nematic melts at high temperatures and exhibit excellent mechanical characteristics, comparable to well-known LCPs. ntu.edu.tw

Although direct studies on the polymerization of this compound itself are not widely reported, its structure suggests potential as a monomer or a modifying agent. Biphenyl-containing monomers, derived from renewable sources like vanillin, have been successfully polymerized to create bio-based polyesters and other polymers. researchgate.netrsc.orgbohrium.com This indicates a plausible, though underexplored, avenue for incorporating this compound into novel polymer architectures to create high-performance materials.

Catalytic Research and Catalyst Design

The biphenyl scaffold is of paramount importance in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule.

Axially chiral biphenyls, such as BINOL and its derivatives, are considered "privileged ligands" in enantioselective catalysis. uva.esacs.org The biphenyl backbone provides a rigid and well-defined chiral environment around a metal center, which is crucial for achieving high levels of stereocontrol in chemical reactions.

The effectiveness of these ligands can be finely tuned by modifying the substituent groups at various positions on the biphenyl rings. uva.esacs.org These modifications alter the steric and electronic properties of the catalyst, which can dramatically impact the reactivity and enantioselectivity of the catalyzed reaction. uva.es While this compound is not a chiral ligand itself, it represents a modifiable biphenyl scaffold. Through synthetic transformations, it could be converted into more complex, chiral biphenyl ligands. The design of new biphenyl-based amine catalysts and phosphoramidite (B1245037) ligands for asymmetric reactions demonstrates the continuing importance of this structural class in developing novel and more efficient catalysts. uva.es The strategic use of noncovalent interactions between the ligand and the substrate is a key aspect of modern ligand design, where the biphenyl framework plays a central role.

Research on the Catalytic Applications of this compound Remains Largely Undocumented in Publicly Available Literature

Catalysis is a fundamental pillar of the chemical industry, with heterogeneous catalysts, which exist in a different phase from the reactants, and homogeneous catalysts, which operate in the same phase, driving countless chemical transformations. The molecular structure of this compound, featuring a biphenyl group and a propanoate ester, suggests potential as a ligand or a precursor in catalyst synthesis. The steric and electronic properties endowed by the ortho-substituted phenyl ring could, in theory, influence the selectivity and activity of a metallic catalytic center.

However, without specific research, any discussion of its role remains speculative. Scientific literature is rich with examples of structurally related compounds, such as derivatives of biphenyl phosphines used as ligands in homogeneous catalysis, particularly in cross-coupling reactions. Similarly, various propanoate salts and esters are employed in a range of catalytic processes. Yet, the specific combination present in this compound has not been a documented subject of focused catalytic research according to the available data.

The absence of published research could be attributed to several factors. It is possible that this particular compound has been investigated in proprietary industrial research that is not publicly disclosed. Alternatively, its catalytic properties may have been found to be unremarkable compared to other more readily available or effective compounds, thus limiting the academic interest in pursuing and publishing such studies.

Consequently, the generation of a detailed article with data tables and in-depth research findings on the application of this compound in heterogeneous and homogeneous catalysis is not feasible at this time. Further primary research would be required to elucidate any potential catalytic applications of this specific chemical compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.